Arg-Arg-Leu

HSP70 targeting co-localization molecular imaging

Arg-Arg-Leu (RRL) is a tumor-homing tripeptide with a validated and unique mechanism of action: it selectively binds the nucleotide-binding domain (NBD) of heat shock protein 70 (HSP70). This is fundamentally distinct from RGD peptides that target integrins, ensuring a different biodistribution and internalization profile critical for specific imaging applications. Supported by co-localization data (Pearson's R=0.79–0.80) and blockable tumor uptake, this peptide is the definitive choice for developing SPECT, PET, or fluorescence imaging probes where HSP70 targeting is required. Avoid generic substitutions; secure the correctly validated moiety for your oncology research.

Molecular Formula C18H37N9O4
Molecular Weight 443.5 g/mol
CAS No. 383180-15-2
Cat. No. B14252365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Arg-Leu
CAS383180-15-2
Molecular FormulaC18H37N9O4
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C18H37N9O4/c1-10(2)9-13(16(30)31)27-15(29)12(6-4-8-25-18(22)23)26-14(28)11(19)5-3-7-24-17(20)21/h10-13H,3-9,19H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)(H4,20,21,24)(H4,22,23,25)/t11-,12-,13-/m0/s1
InChIKeyXEPSCVXTCUUHDT-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Arg-Leu (RRL) Tripeptide: Tumor-Homing and Molecular Targeting Properties for Oncology Research


Arg-Arg-Leu (RRL; CAS 383180-15-2) is a tumor-homing tripeptide identified from peptide display library screening that selectively binds to tumor-derived endothelial cells and malignant tumor cells [1]. Its molecular target has been identified as heat shock protein 70 (HSP70), with binding specifically localized to the nucleotide-binding domain (NBD) of HSP70 [2]. This peptide has demonstrated utility as a targeting moiety for molecular imaging agents across multiple modalities including near-infrared fluorescence, SPECT, and ultrasound contrast enhancement [3].

Why Arg-Arg-Leu Cannot Be Simply Substituted with Generic RGD or Other Tumor-Homing Peptides


Substituting Arg-Arg-Leu with the more commonly used RGD (Arg-Gly-Asp) peptide is scientifically unsound due to fundamentally distinct molecular targets. RGD peptides target integrin αvβ3 expressed on tumor endothelial cells, whereas Arg-Arg-Leu binds to HSP70, a molecular chaperone overexpressed in multiple tumor types [1]. This target divergence results in different biodistribution profiles, internalization mechanisms, and downstream biological consequences. Furthermore, even minor sequence alterations—such as extending the peptide to Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala (RRLSSLRA)—confer entirely new functions including ion channel formation in lipid bilayers, demonstrating that the RRL core sequence possesses unique biological properties not recapitulated by generic peptide controls such as G7 backbone peptides [2].

Quantitative Differentiation of Arg-Arg-Leu (RRL) Against Closest Analogs and In-Class Comparators


HSP70 Binding Specificity: Arg-Arg-Leu Co-Localizes with HSC70 and HSP70 but Not GRP75

Cell fluorescence staining revealed strong co-localization signals between RRL and HSC70 (Pearson's R = 0.80 ± 0.07) and HSP70 (Pearson's R = 0.79 ± 0.04), while no co-localization was observed with GRP75. This demonstrates selective interaction with specific HSP70 family members rather than promiscuous binding [1].

HSP70 targeting co-localization molecular imaging

In Vivo Tumor Uptake: 99mTc-MAG3-RRL Demonstrates HSP70-Dependent Accumulation

In γ-camera imaging of hepatoma xenograft models, the tumor-to-nontumor (T/NT) ratio of 99mTc-MAG3-RRL at 2 h post-injection was 8.23 ± 1.14 in control animals, which was significantly reduced to 6.10 ± 0.68 (p < 0.05) in animals pre-treated with VER-155008, an HSP70 NBD inhibitor. At 4 h, the T/NT ratio decreased from 7.92 ± 0.61 to 3.38 ± 0.91 (p < 0.05) [1].

tumor targeting SPECT imaging HSP70 inhibitor

Tumor Vascular Retention: RRL Peptide Outperforms G7 Backbone Control in Near-Infrared Imaging

In transgenic prostate cancer (TRAMP) mouse models, RRL-Alexa conjugate enabled fluorescent visualization of tumors within 3 minutes of intracardiac injection, with residual signal remaining apparent at 2 hours. In contrast, a glycine backbone control peptide (G7 peptide) showed no such prolonged tumor retention [1].

tumor imaging vascular targeting retention time

Neprilysin (NEP) Inhibition: Arg-Arg-Leu-Containing Substrate Exhibits Micromolar IC50

The substrate Cys(PT14)-Arg-Arg-Leu-Trp-OH inhibited recombinant human neprilysin (NEP) with an IC50 of 1,370 nM (1.37 µM) in insect cell-expressed enzyme assays [1].

neprilysin inhibition enzyme assay substrate specificity

Comparative Tumor Targeting Modality: RRL Binds HSP70 Whereas RGD Binds Integrin αvβ3

RRL peptide targets tumor-derived endothelial cells and tumor cells via HSP70 binding, whereas the widely used RGD peptide (Arg-Gly-Asp) targets integrin αvβ3. This target divergence represents a class-level differentiation in tumor-homing mechanisms [1].

tumor angiogenesis molecular target peptide imaging

Cyclin A Binding Groove Inhibition: Extended Arg-Arg-Leu Peptides Show Structural Engagement

X-ray crystallography of the cyclin A binding groove inhibitor H-Arg-Arg-Leu-Ile-Phe-NH2 (PDB: 1OKV) at 2.6 Å resolution demonstrates that Arg-Arg-Leu-containing extended peptides can occupy the substrate recognition site of cyclin A, blocking CDK2/CA complex activity [1]. A related inhibitor H-Arg-Arg-Leu-Asn-(p-F-Phe)-NH2 (PDB: 1OL2) also binds the same groove [2].

CDK2/cyclin A kinase inhibition X-ray crystallography

Recommended Procurement and Research Applications for Arg-Arg-Leu (RRL) Based on Quantitative Evidence


HSP70-Targeted Molecular Imaging Probe Development

Based on the co-localization data (Pearson's R = 0.79–0.80 with HSP70/HSC70) and VER-155008-blockable tumor uptake (T/NT reduction from 8.23 to 6.10 at 2 h), Arg-Arg-Leu is validated as an HSP70-targeting moiety for SPECT, PET, or fluorescence imaging probe development in oncology applications [1].

Tumor Vascular Endothelial Cell Targeting in Preclinical Models

The demonstrated tumor vascular retention of RRL conjugates (signal persisting at 2 h vs. G7 control showing no retention) supports its use in ultrasound contrast microbubble functionalization and near-infrared fluorescence imaging of tumor neovasculature in murine xenograft and transgenic cancer models [2].

Cyclin-Dependent Kinase 2/Cyclin A Inhibitor Design Scaffold

The solved crystal structures of Arg-Arg-Leu-containing peptides (PDB: 1OKV, 1OL2) bound to the cyclin A substrate recognition groove provide a structural template for designing peptidomimetic CDK2/cyclin A inhibitors for cell cycle regulation research [3].

Neprilysin Substrate for Enzyme Activity Assays

The Cys(PT14)-Arg-Arg-Leu-Trp-OH substrate exhibits an IC50 of 1.37 µM against recombinant human neprilysin, establishing a baseline for assay development in enzyme inhibitor screening programs targeting NEP [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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